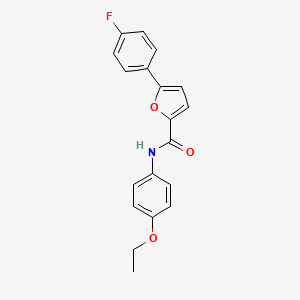

N-(4-ethoxyphenyl)-5-(4-fluorophenyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-ethoxyphenyl)-5-(4-fluorophenyl)furan-2-carboxamide, commonly known as EF-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EF-2 is a member of the furan-based carboxamide family, and its unique chemical structure makes it an attractive candidate for drug development. In

Aplicaciones Científicas De Investigación

Synthesis and Anti-Bacterial Activities

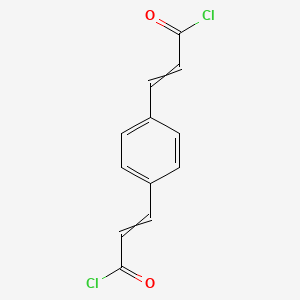

N-(4-ethoxyphenyl)-5-(4-fluorophenyl)furan-2-carboxamide and its analogues have been investigated for their anti-bacterial activities against clinically isolated drug-resistant bacteria. The synthesis of these compounds involves the reaction of furan-2-carbonyl chloride with various anilines in the presence of triethylamine, followed by arylating through a Suzuki-Miyaura Cross-Coupling. These compounds, particularly N-(4-bromophenyl)furan-2-carboxamide analogues, have shown significant activity against drug-resistant A. baumannii, K. pneumoniae, E. cloacae, and MRSA. Docking studies and molecular dynamics (MD) simulations further validated their effectiveness, highlighting their potential as novel antibacterial agents (A. Siddiqa et al., 2022).

Antiprotozoal and Antifungal Agents

Furan-carboxamide derivatives, including N-(4-ethoxyphenyl)-5-(4-fluorophenyl)furan-2-carboxamide, have been synthesized and characterized for their potential as novel inhibitors of lethal H5N1 influenza A virus. These compounds, especially those with dimethyl-substituted heterocyclic moieties, demonstrated significant anti-influenza activity. This identifies them as promising candidates for the development of new treatments against H5N1 influenza A virus infections (Yu Yongshi et al., 2017).

Prodrug Development for Enhanced Drug Delivery

The development of prodrugs for amidines, such as the conversion of DB289 (2,5-bis[4-(N-methoxyamidino)phenyl]furan monomaleate) to DB75 (2,5-bis(4-guanylphenyl)furan dihydrochloride), is an area of interest. DB289 serves as a prodrug of DB75, an aromatic dication related to pentamidine with efficacy against African trypanosomiasis, Pneumocystis carinii pneumonia, and malaria. The pharmacokinetics and metabolism studies in rat and monkey highlight the potential of DB289 for oral delivery, showcasing the strategic development of prodrugs to improve the bioavailability and therapeutic efficacy of antiprotozoal and antifungal drugs (I. Midgley et al., 2007).

Antimicrobial and Antioxidant Activities

The synthesis of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides from ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate has been explored for antimicrobial and antioxidant activities. These compounds have been evaluated against various pathogens and for their ability to scavenge free radicals, contributing to the development of new antimicrobial and antioxidant agents (K. Devi et al., 2010).

Propiedades

IUPAC Name |

N-(4-ethoxyphenyl)-5-(4-fluorophenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO3/c1-2-23-16-9-7-15(8-10-16)21-19(22)18-12-11-17(24-18)13-3-5-14(20)6-4-13/h3-12H,2H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVAZQUSQCYQTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-5-(4-fluorophenyl)furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2565261.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2565273.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2565276.png)

![N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide](/img/structure/B2565277.png)